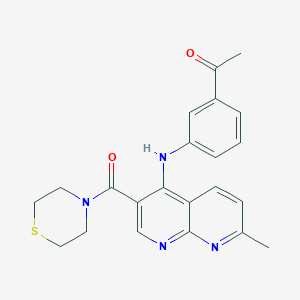
1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is an organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multiple steps starting from simpler organic molecules. Key steps include the formation of the naphthyridine ring, introduction of the thiomorpholine moiety, and final coupling with the phenyl ring. Reactions often require specific catalysts, solvents, and controlled conditions (e.g., temperature, pH) to achieve high yields and purity.
Industrial Production Methods: : Large-scale production employs optimized methods to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis, advanced purification processes, and automation play crucial roles in industrial settings, ensuring consistent product quality.
化学反应分析
Types of Reactions: : 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various types of reactions, including oxidation, reduction, and substitution. Its functional groups (e.g., amine, ketone) allow for diverse chemical transformations.
Common Reagents and Conditions: : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) are commonly used in its reactions. Conditions such as acidic or basic environments, solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are tailored to facilitate specific transformations.
Major Products Formed:
科学研究应用
Chemistry: : In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules, aiding in the development of novel drugs and materials.
Biology: : Biological research explores its interactions with proteins and enzymes, evaluating its potential as a therapeutic agent.
Medicine: : Its unique structure and chemical properties make it a candidate for drug discovery, particularly in targeting specific diseases through molecular docking and bioactivity studies.
Industry: : In industrial applications, it can be utilized in the synthesis of advanced materials and specialty chemicals, contributing to innovations in fields such as materials science and nanotechnology.
作用机制
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation, depending on the context of its use.
相似化合物的比较
Comparison: : Compared to similar compounds, 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone stands out due to its unique combination of functional groups and structural complexity, offering distinct reactivity and potential for diverse applications.
List of Similar Compounds
1-(3-((7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
1-(3-((7-Methyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
1-(3-((7-Methyl-3-(pyrrolidine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
Hope this helps illuminate the vast potential and intricate beauty of this compound. Fascinating stuff, right?
生物活性
The compound 1-(3-((7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone , often referred to by its CAS number 1251587-62-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
This compound has a molecular formula of C20H21N5O3S2 and a molecular weight of 443.5 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities, particularly in the field of medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The naphthyridine moiety is believed to play a crucial role in binding interactions due to its planar structure and ability to form hydrogen bonds.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and antitumor properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of naphthyridine compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell division has been noted, although specific MIC (minimum inhibitory concentration) values for this compound remain to be established through further testing .
- Antitumor Activity : The compound shows promise in inhibiting tumor growth in vitro and in vivo. Studies have indicated that it may affect pathways related to cell proliferation and apoptosis, particularly through modulation of the MAPK signaling pathway .
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Study on Antimicrobial Effects : In a controlled laboratory setting, derivatives similar to this compound were tested against various pathogens. Results showed varying degrees of inhibition, with some derivatives achieving MIC values as low as 4 μg/mL against resistant strains like A. baumannii .
- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. Mechanistic studies indicated that the compound might induce apoptosis in cancer cells via caspase activation .
Data Table: Biological Activity Overview
属性
IUPAC Name |
1-[3-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-6-7-18-20(25-17-5-3-4-16(12-17)15(2)27)19(13-23-21(18)24-14)22(28)26-8-10-29-11-9-26/h3-7,12-13H,8-11H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYSNNEPNDSQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCSCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














